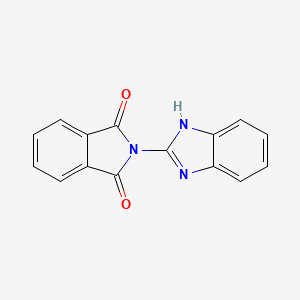

2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮

描述

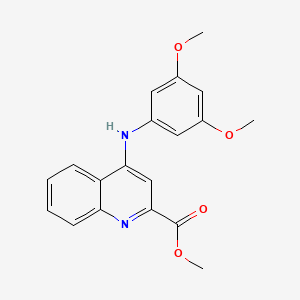

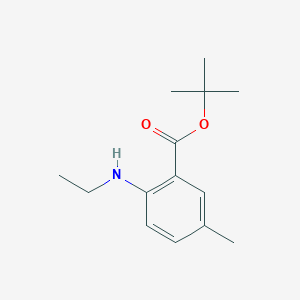

“2-(1H-benzimidazol-2-yl)isoindole-1,3-dione” is a chemical compound with the linear formula C17H13N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is related to the class of compounds known as N-isoindoline-1,3-dione heterocycles .

Synthesis Analysis

The synthesis process of N-isoindoline-1,3-diones heterocycles, which includes “2-(1H-benzimidazol-2-yl)isoindole-1,3-dione”, is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis

The molecular structure of “2-(1H-benzimidazol-2-yl)isoindole-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . This structure is part of the broader class of N-isoindoline-1,3-dione heterocycles .Chemical Reactions Analysis

The reactivity of N-isoindoline-1,3-diones, including “2-(1H-benzimidazol-2-yl)isoindole-1,3-dione”, is a subject of substantial interest among researchers . These compounds have diverse chemical reactivity and promising applications .科学研究应用

抗精神病潜力

Czopek等人(2020年)进行的一项研究专注于从4-甲氧基-1H-异吲哚-1,3(2H)-二酮衍生的一系列化合物,其中包括2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮。这些化合物被研究其作为抗精神病药物的潜力,检查它们对磷酸二酯酶10A的抑制作用和对5-羟色胺受体的亲和力。与2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮密切相关的化合物18在精神分裂症行为模型中展现出有希望的抗精神病特性(Czopek et al., 2020)。

化学合成和表征

Banu等人(2001年)描述了异吲哚-1,3-二酮衍生物的合成,包括2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮。该研究详细介绍了合成这些化合物所使用的化学反应和过程,有助于理解它们的化学性质(Banu et al., 2001)。

光物理性质

Deshmukh和Sekar(2015年)的研究探讨了与2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮相关的某些色团的光物理行为。他们的研究提供了关于这些化合物的荧光性质和溶剂敏感性的见解,这对于分子光谱学应用至关重要(Deshmukh & Sekar, 2015)。

抗菌和抗真菌性能

Jat等人(2006年)合成了1H-异吲哚-1,3-二酮的衍生物,包括与2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮相关的化合物,并评估了它们的抗菌和抗真菌活性。这项研究突出了这些化合物在医学应用中的潜力,特别是在对抗微生物感染方面(Jat et al., 2006)。

抗菌、驱虫和杀虫活性

Bamnela等人(2012年)对苯并咪唑基取代的N-曼尼希碱的1H-异吲哚-1,3(2H)二酮进行了研究,这些化合物与2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮密切相关。他们的研究展示了这些化合物显著的抗菌、驱虫和杀虫活性,表明它们在农业和制药行业中的实用性(Bamnela et al., 2012)。

除草活性

Wu等人(2014年)探讨了与2-(1H-苯并咪唑-2-基)异吲哚-1,3-二酮结构相似的六氢-1H-异吲哚-1,3-二酮衍生物对原卟啉原氧化酶的抑制,这是除草剂的靶点。这项研究提供了有关这些化合物在开发新除草剂中的潜在用途的宝贵信息(Wu et al., 2014)。

未来方向

The future directions for “2-(1H-benzimidazol-2-yl)isoindole-1,3-dione” and related compounds involve understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents . There is also a need for sustainable and environmentally friendly synthetic approaches in this field .

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOICXTUXLGFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

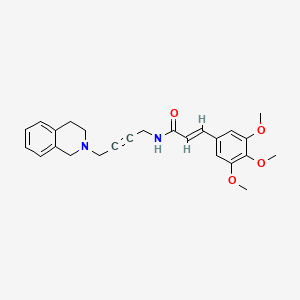

![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)

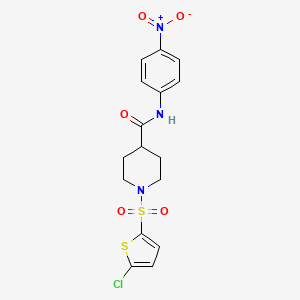

![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)